Tapso
Overview
Description
N-[tris(hydroxymethyl)methyl]-3-amino-2-hydroxypropanesulfonic acid, commonly known as Tapso, is a zwitterionic buffer used extensively in biochemical and biological research. It is part of the Good’s buffer series, which are known for their minimal interference with biological processes. This compound is particularly valued for its effective buffering capacity in the pH range of 7.0 to 8.2, making it suitable for various experimental conditions .
Mechanism of Action
Target of Action
Tapso, also known as N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid, is a common biological buffer . Its primary targets are zwitterionic glycine peptides . These peptides play a crucial role in various biological processes, including protein synthesis and regulation of cellular functions .
Mode of Action
This compound contains Tris groups and exhibits quite reactive activity with its targets . It interacts with zwitterionic glycine peptides, which can influence the pH stabilization in biological systems . This interaction can lead to changes in the biochemical environment, affecting the function and behavior of cells .
Pharmacokinetics
As a biological buffer, this compound is known to be water-soluble , which can influence its absorption and distribution in biological systems. More research would be needed to provide a comprehensive overview of this compound’s pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its role as a pH stabilizer. By interacting with zwitterionic glycine peptides and maintaining pH stability, this compound can help ensure the proper functioning of biological systems . This can include promoting optimal enzymatic activity, preventing protein denaturation, and maintaining cellular homeostasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can impact the effectiveness of this compound as a buffer . Furthermore, this compound has been shown to have a strong interaction with iron in solution , suggesting that the presence of certain metal ions could influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tapso typically involves the reaction of tris(hydroxymethyl)aminomethane with 3-chloro-2-hydroxypropanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving tris(hydroxymethyl)aminomethane in water.
- Adding 3-chloro-2-hydroxypropanesulfonic acid to the solution.
- Stirring the mixture at a specific temperature and pH until the reaction is complete.
- Purifying the product through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Maintaining precise control over temperature, pH, and reaction time.
- Employing advanced purification techniques to ensure high purity of the final product.
- Packaging the buffer in suitable containers for distribution .
Chemical Reactions Analysis
Types of Reactions: Tapso undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonic acid derivatives .
Scientific Research Applications
Tapso is widely used in scientific research due to its unique properties:
Chemistry: It serves as a buffering agent in various chemical reactions, ensuring stable pH conditions.
Biology: this compound is used in cell culture media to maintain pH stability, which is crucial for cell growth and viability.
Medicine: The buffer is employed in diagnostic assays and enzyme reactions, where precise pH control is essential.
Industry: this compound is used in the formulation of pharmaceuticals and other products that require stable pH conditions
Comparison with Similar Compounds
N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid (Taps): Similar to Tapso but lacks the hydroxyl group on the β-carbon.
N-tris(hydroxymethyl)-4-aminobutanesulfonic acid (Tabs): Contains an additional methylene group compared to this compound.
Uniqueness of this compound: this compound’s unique structure, with a hydroxyl group on the β-carbon, provides it with distinct buffering properties. This makes it particularly effective in maintaining pH stability in the range of 7.0 to 8.2, which is crucial for many biological and biochemical applications .
Properties
IUPAC Name |
3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO7S/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15/h6,8-12H,1-5H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQXOGQSPBYUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)O)O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80887356 | |
Record name | TAPSO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80887356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20768 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
68399-81-5 | |
Record name | TAPSO | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68399-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid, 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | TAPSO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80887356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]propanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(TRIS(HYDROXYMETHYL)METHYL)-3-AMINO-2-HYDROXYPROPANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Q4J0071U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TAPSO?
A1: this compound has a molecular formula of C7H17NO7S and a molecular weight of 259.29 g/mol. []
Q2: What is the structure of this compound?
A2: this compound exists primarily as a zwitterion in its crystalline form. Its structure consists of a propane chain with a sulfonic acid group at one end (C1), a hydroxyl group at the second carbon (C2), and a tertiary amine group attached to the third carbon (C3). The amine is further substituted with a tris(hydroxymethyl)methyl group. [, ]
Q3: What is the impact of temperature on the second dissociation constant (pK2) of this compound?
A3: The pK2 of this compound decreases with increasing temperature, indicating that its buffering capacity shifts slightly with temperature changes. This relationship has been described by a specific equation derived from electromotive force measurements. []
Q4: How does the presence of salts like NaCl affect the pK2 of this compound?
A4: The presence of salts, particularly at physiological ionic strength (e.g., I = 0.16 mol·kg-1, similar to blood plasma), impacts the pK2 of this compound. This necessitates the use of extended Debye-Hückel equation for accurate calculations, as the Bates-Guggenheim convention, commonly used for low ionic strengths, becomes inaccurate. []
Q5: Is this compound compatible with common techniques used in biological research?
A5: Yes, this compound has been successfully used in various analytical techniques including but not limited to potentiometry, voltammetry, and micellar electrokinetic capillary chromatography (MEKC). [, , ]
Q6: How does this compound interact with proteins in solution?
A6: Studies have shown that this compound can interact with proteins, potentially impacting their structure and function. For instance, research indicates favorable interactions between this compound and larger peptides like triglycine and tetraglycine, suggesting a stabilizing effect. Conversely, its interaction with smaller peptides like glycine and diglycine appears less favorable. []
Q7: Are there significant differences in how this compound interacts with different proteins?
A7: Yes, the specific interactions of this compound with proteins appear to be dependent on the protein's size and structure. For example, research highlights a significant interaction between this compound and bovine serum albumin (BSA), a globular protein. This interaction leads to BSA stabilization, potentially through hydrogen bonding and electrostatic interactions. []
Q8: How do these interactions with proteins affect the use of this compound in biological research?
A8: While this compound is generally considered a suitable buffer for many biological applications, these interactions highlight the importance of careful consideration. Researchers should be aware of the potential for buffer-protein interactions and control for potential effects on experimental outcomes, especially when working with sensitive systems or processes.
Q9: Can this compound be used as a buffer in enzymatic reactions?
A9: this compound has been shown to be a suitable buffer for some enzymatic reactions. In a study using a lipolytic enzyme from Pseudomonas cepacia, this compound-based buffers demonstrated better performance than conventional phosphate buffers in maintaining enzyme activity and stability. []
Q10: How does this compound affect the advanced Maillard reaction of proteins with glucose?
A10: Studies show that this compound can inhibit the advanced Maillard reaction, which involves the non-enzymatic glycation of proteins. This inhibitory effect is attributed to this compound's ability to chelate transition metal ions, which can catalyze the Maillard reaction. This suggests that the choice of buffer can significantly influence the outcome of experiments studying protein glycation. []
Q11: Does this compound possess any catalytic properties?
A11: While this compound is primarily known as a buffering agent, research indicates it can function as a catalyst in certain organic reactions. For example, choline-based this compound ([Ch][this compound]) has been successfully employed as an ionic liquid catalyst for synthesizing tetrahydro-4H-chromenes and 3,4-dihydropyrano[c]chromenes. []
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